N,N'-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound belonging to the pyridine-2,6-dicarboxamide family. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
The synthesis of N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with 2-ethyl-6-methylaniline under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: The compound can be used in the study of biological systems, particularly in the modeling of enzyme functions.
Mechanism of Action
The mechanism of action of N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy and increasing reaction rates .
Comparison with Similar Compounds
Similar compounds include other pyridine-2,6-dicarboxamide derivatives such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- 2,6-bis(pyrazine-2-carboxamido)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
N2,N6-BIS(2-ETHYL-6-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific substituents, which can influence its reactivity and the stability of the complexes it forms .
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-5-18-12-7-10-16(3)22(18)27-24(29)20-14-9-15-21(26-20)25(30)28-23-17(4)11-8-13-19(23)6-2/h7-15H,5-6H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
KHYVFIDXCHOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)C)C |
Origin of Product |
United States |
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